molecular formula C11H10N2O B6748772 N-(1H-indol-6-yl)prop-2-enamide

N-(1H-indol-6-yl)prop-2-enamide

Cat. No.: B6748772
M. Wt: 186.21 g/mol
InChI Key: QPBLUJPWCIIIQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-Indol-6-yl)prop-2-enamide is an indole-derived amide characterized by a prop-2-enamide (acrylamide) group attached to the 6-position of the indole scaffold. Indole derivatives are widely studied due to their biological relevance, including roles in neurotransmitter systems, protein interactions, and enzyme modulation.

Properties

IUPAC Name

N-(1H-indol-6-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-2-11(14)13-9-4-3-8-5-6-12-10(8)7-9/h2-7,12H,1H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBLUJPWCIIIQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC2=C(C=C1)C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-(1H-Indol-6-yl)prop-2-enamide with structurally related indole derivatives:

Compound Name Substituent Position Functional Group Key Structural Features Biological Target/Activity Reference ID
This compound 6-position Prop-2-enamide (acrylamide) Electrophilic α,β-unsaturated carbonyl Not explicitly stated (inferred) N/A
CPIPC-1 () 6-position Piperazine-carboxamide Chloropyridinyl-piperazine linkage TRPV1 partial agonist
2-(6-Methyl-1H-indol-3-yl)acetic acid () 3-position Acetic acid Methyl group at indole-6, carboxylic acid Unknown (hazard data not classified)
5-Bromo-1-(cyclopropanecarbonyl)-N-(1H-indol-6-yl)indoline-6-sulfonamide () 6-position Sulfonamide, brominated indoline Bromine atom, cyclopropanecarbonyl group Autophagy inhibition

Key Observations :

  • Positional Isomerism : Substituents at the indole-6 position (e.g., CPIPC-1, ) are associated with receptor targeting (TRPV1, autophagy pathways), whereas indole-3 derivatives () may exhibit divergent biological roles due to steric and electronic differences .
  • This could enhance covalent binding to cysteine residues in proteins but may also increase toxicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.